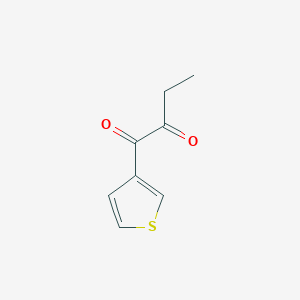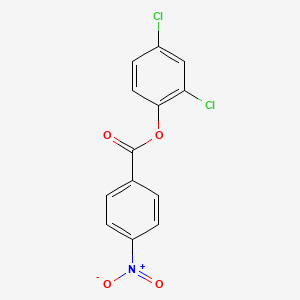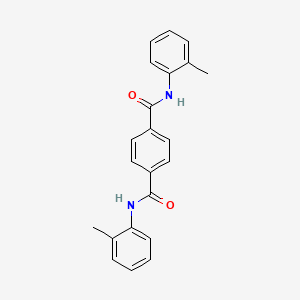
o-Terephthalotoluidide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
o-Terephthalotoluidide: is an organic compound with the chemical formula C22H20N2O2 N,N’-Bis(2-methylphenyl)terephthalamide . This compound is a derivative of terephthalic acid and is used in various chemical and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-Terephthalotoluidide typically involves the reaction of terephthaloyl chloride with o-toluidine. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve heating the reactants to a temperature of around 100-150°C to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: o-Terephthalotoluidide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The aromatic rings in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: o-Terephthalotoluidide is used as an intermediate in the synthesis of various organic compounds. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities. Research is ongoing to explore their efficacy and safety in medical applications.
Industry: this compound is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of high-performance materials for various industrial applications.
Wirkmechanismus
The mechanism of action of o-Terephthalotoluidide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, modulating their activities and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
o-Toluidine: An aromatic amine with similar structural features but different chemical properties.
Terephthalic Acid: The parent compound from which o-Terephthalotoluidide is derived.
N,N’-Bis(4-methylphenyl)terephthalamide: A structural isomer with different substitution patterns on the aromatic rings.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both amide and aromatic functional groups. This combination of features imparts distinct chemical and physical properties, making it valuable in various applications.
Eigenschaften
CAS-Nummer |
6957-84-2 |
|---|---|
Molekularformel |
C22H20N2O2 |
Molekulargewicht |
344.4 g/mol |
IUPAC-Name |
1-N,4-N-bis(2-methylphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H20N2O2/c1-15-7-3-5-9-19(15)23-21(25)17-11-13-18(14-12-17)22(26)24-20-10-6-4-8-16(20)2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI-Schlüssel |
NQDLWWKEAPRXNA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



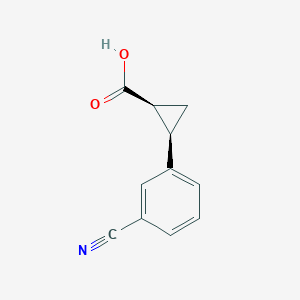



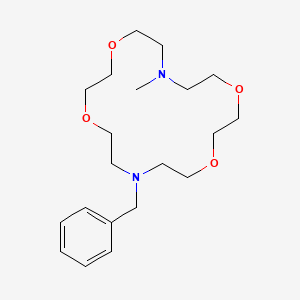
![7-Fluoro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B11717770.png)
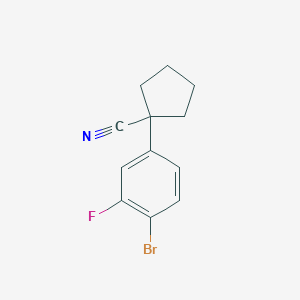
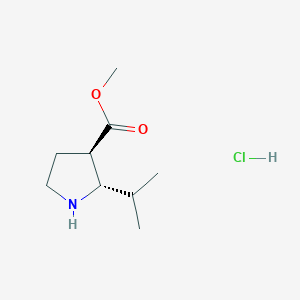
![6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B11717777.png)
![(3aS,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B11717792.png)
